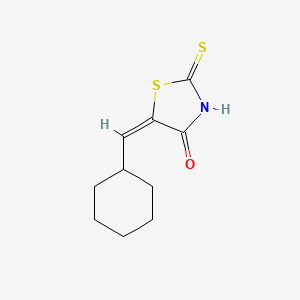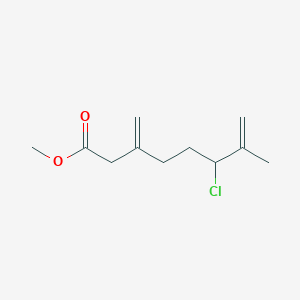![molecular formula C30H20Cl2O B14441349 6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one CAS No. 76950-73-7](/img/structure/B14441349.png)
6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one typically involves multi-step organic reactions. One common method includes the cyclization of tetraphenylcyclopentadienone with dichlorocarbene. This reaction is usually carried out under controlled conditions, often in the presence of a strong base such as sodium hydride, and at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which 6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to chemical reactivity and stability. The compound’s bicyclic structure allows it to engage in unique binding interactions, which are the subject of ongoing research to fully elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylcyclopentadienone: A precursor in the synthesis of 6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one.
Dichlorocarbene: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its bicyclic structure and the presence of multiple phenyl groups, which confer distinct chemical properties and reactivity patterns compared to similar compounds .
Propriétés
Numéro CAS |
76950-73-7 |
|---|---|
Formule moléculaire |
C30H20Cl2O |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
6,6-dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C30H20Cl2O/c31-30(32)28(23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)25(21-13-5-1-6-14-21)27(33)29(28,30)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
DPXQWPCRQKEPJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3(C(C2=O)(C3(Cl)Cl)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


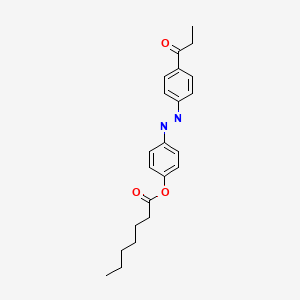
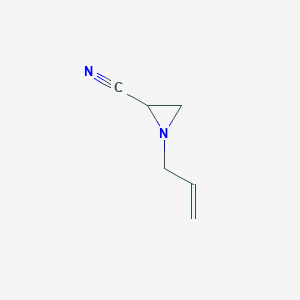
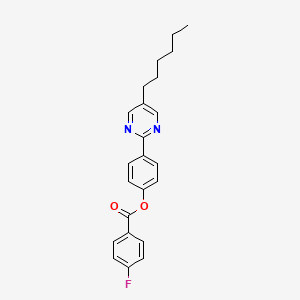

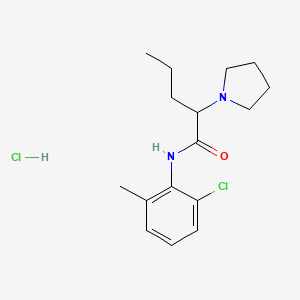
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
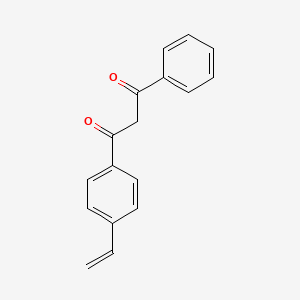

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
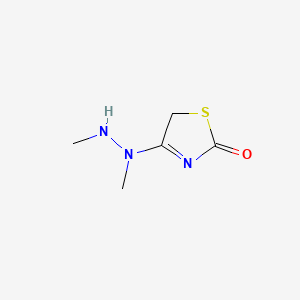
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
